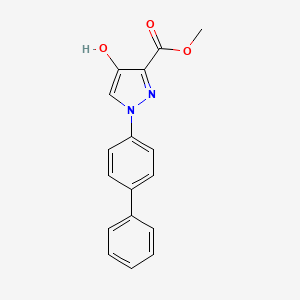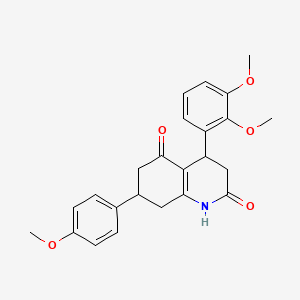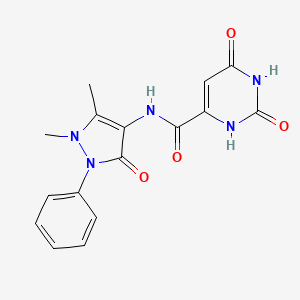
methyl 1-(4-biphenylyl)-4-hydroxy-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(4-biphenylyl)-4-hydroxy-1H-pyrazole-3-carboxylate is a compound that has attracted research interest due to its structural characteristics and potential applications in various fields. Its synthesis and properties are of particular interest for understanding its chemical behavior and applications.
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to this compound, typically involves direct synthesis methods such as the 3+2 annulation approach. For instance, a related compound, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was synthesized through the cyclocondensation reaction of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride, indicating a potential pathway for synthesizing the subject compound (Naveen et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using techniques like single-crystal X-ray diffraction studies. For instance, related compounds have been crystallized and analyzed to confirm their 3D molecular structures, providing insights into the potential structure of this compound (Saeed, Arshad, & Flörke, 2012).
Chemical Reactions and Properties
Pyrazole derivatives participate in a variety of chemical reactions, reflecting their rich chemical properties. The detailed mechanisms of these reactions can be explored through experimental and theoretical studies, which help in understanding the reactivity and functionalization possibilities of these compounds (Yıldırım et al., 2005).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as melting points, solubility, and crystalline structure, are crucial for their practical applications. These properties are often characterized using a range of analytical techniques, including spectroscopic methods and thermal analyses (Viveka et al., 2016).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the applications and synthesis routes of pyrazole derivatives. Investigating these properties through experimental and computational methods provides a comprehensive understanding of the compound's chemistry (Kettmann & Svetlik, 2003).
Applications De Recherche Scientifique
Structural and Spectral Analysis
Research involving related pyrazole derivatives, like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, has focused on their structural and spectral properties. These studies provide a foundation for understanding the chemical behavior and potential applications of methyl 1-(4-biphenylyl)-4-hydroxy-1H-pyrazole-3-carboxylate in fields such as material science and drug design. The combined experimental and theoretical investigations offer insights into the molecular structure, electronic properties, and reactivity of these compounds (S. Viveka et al., 2016).
Organic Synthesis and Cyclization
Studies on the cyclization of related pyrazole derivatives highlight innovative synthetic pathways that can be applied to produce novel compounds with potential applications in pharmaceuticals and organic materials. For example, the synthesis of 9H-Pyrazolo[3,2-b][1,3]benzoxazines from related precursors demonstrates the versatility of pyrazole compounds in organic synthesis (N. Lisowskaya et al., 2006).
Biological Activity
The biological activity of novel comenic acid derivatives containing pyrazole moieties indicates the potential of pyrazole derivatives in therapeutic applications. Such studies suggest that this compound could be explored for similar biological effects, especially in combination with other drugs to enhance therapeutic efficacy (A. Kletskov et al., 2018).
Corrosion Inhibition
Pyrazole derivatives have also been investigated as corrosion inhibitors, demonstrating the potential of these compounds in industrial applications such as metal protection and maintenance. The inhibitory effects of pyrazole compounds on the corrosion of metals in acidic media highlight their utility in developing new corrosion inhibitors (A. Chetouani et al., 2005).
Propriétés
IUPAC Name |
methyl 4-hydroxy-1-(4-phenylphenyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-17(21)16-15(20)11-19(18-16)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAARSQMQXJKXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-piperidin-1-ylpyrimidine](/img/structure/B5603104.png)
![N-[4-(cyanomethyl)phenyl]-4-nitrobenzamide](/img/structure/B5603107.png)
![11-(2-isopropoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5603115.png)
![2-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5603122.png)
![5-chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5603124.png)
![2-benzylidene[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5603130.png)


![5-(4-pyridinyl)-4-{[4-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5603156.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5603160.png)
![3-(3-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-piperazinone](/img/structure/B5603161.png)
![2-(dimethylamino)-N-[(2-ethoxy-3-pyridinyl)methyl]-4-methyl-5-pyrimidinecarboxamide](/img/structure/B5603164.png)

